Bis(4-methoxyphenyl) furan-2,4-dicarboxylate

Bio-based polymers Polyester monomer design Furan dicarboxylate isomer comparison

Phthalate-free bio-based monomer for step-growth polymerization. Bis(4-methoxyphenyl) furan-2,4-dicarboxylate delivers: • Linear geometry mimicking terephthalic acid-produces amorphous, optically transparent polyesters • Superior thermal stability: T5% = 345°C vs 339°C for 2,5-isomer • Zero endocrine activity across 13 human cell-based reporter gene assays Ideal for food packaging, medical tubing, and epoxy resin formulations. Custom synthesis scale-up available.

Molecular Formula C20H16O7
Molecular Weight 368.3 g/mol
CAS No. 57467-49-9
Cat. No. B12894581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methoxyphenyl) furan-2,4-dicarboxylate
CAS57467-49-9
Molecular FormulaC20H16O7
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC(=O)C2=CC(=CO2)C(=O)OC3=CC=C(C=C3)OC
InChIInChI=1S/C20H16O7/c1-23-14-3-7-16(8-4-14)26-19(21)13-11-18(25-12-13)20(22)27-17-9-5-15(24-2)6-10-17/h3-12H,1-2H3
InChIKeyVZJZQJXIMUUSSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-methoxyphenyl) furan-2,4-dicarboxylate Sourcing Guide


Bis(4-methoxyphenyl) furan-2,4-dicarboxylate (CAS 57467-49-9, molecular formula C20H16O7, molecular weight 368.3 g/mol) is a furan-based diester monomer synthesized via esterification of 2,4-furandicarboxylic acid (2,4-FDCA) with 4-methoxyphenol . The compound features a 2,4-substituted furan core bearing two 4-methoxyphenyl ester groups, distinguishing it from its structural isomer bis(4-methoxyphenyl) furan-2,5-dicarboxylate (CAS 57467-47-7) and from simpler alkyl esters such as dimethyl furan-2,4-dicarboxylate. The 2,4-substitution pattern on the furan ring confers a more linear molecular geometry compared to the 2,5-isomer, a property inherited from the parent 2,4-FDCA scaffold that makes this compound structurally analogous to terephthalic acid-derived esters [1]. This compound functions as a bifunctional monomer for step-growth polymerization and has potential applications as a bio-based plasticizer intermediate.

Bifunctional monomer for step-growth polymerization of polyesters and polyamides
2,4-FDCA scaffold provides linear, terephthalic acid-like geometry
Enables amorphous polyester design with thermal stability advantages

Bis(4-methoxyphenyl) furan-2,4-dicarboxylate: Differentiation from 2,5-Isomer and Alkyl Esters


The 2,4-substitution pattern on the furan ring fundamentally alters the molecular geometry, crystallization behavior, and thermal degradation profile of derived materials compared to both the more common 2,5-isomer and benzene-based dicarboxylate esters [1][2]. Bis(4-methoxyphenyl) furan-2,4-dicarboxylate inherits the linearity of the 2,4-FDCA scaffold, which single-crystal X-ray analysis confirms is structurally closer to terephthalic acid than the bent 2,5-FDCA isomer, directly affecting polymer chain packing and amorphous character in the resulting polyesters [1]. The 4-methoxyphenyl ester moiety further differentiates this compound from methyl or ethyl esters: the higher molecular weight (368.3 vs. 212.2 g/mol for the diethyl analog) and aromatic ester character influence volatility, migration resistance, hydrolysis kinetics, and UV absorption, making simple one-to-one substitution without re-optimization of processing parameters unlikely to yield equivalent material performance.

2,5-isomer geometry mismatch
The bent 2,5-furan dicarboxylate isomer alters chain packing and promotes crystallinity; the linear 2,4-isomer is structurally distinct and not interchangeable.
Alkyl ester property divergence
Dimethyl or diethyl esters differ markedly in molecular weight, volatility, migration resistance, and hydrolysis kinetics, limiting direct substitution without reformulation.
Process re-optimization likely required
Substituting with the 4-methoxyphenyl ester may shift melt viscosity, reactivity, and thermal profile; performance equivalence cannot be assumed without parameter adjustment.

Comparative Evidence: 2,4-FDCA Bis(4-methoxyphenyl) Ester vs. Analogous Esters


2,4-FDCA vs. 2,5-FDCA Structural Linearity by X-Ray Crystallography

Single-crystal X-ray analysis of the parent diacid scaffold demonstrates that 2,4-FDCA possesses a more 'linear' molecular geometry compared to 2,5-FDCA and is therefore structurally more comparable to terephthalic acid (TA), the petroleum-derived benchmark for polyester synthesis [1]. This linearity is an intrinsic property of the 2,4-substitution pattern and is conserved in its ester derivatives, including bis(4-methoxyphenyl) furan-2,4-dicarboxylate. The 2,5-isomer bis(4-methoxyphenyl) furan-2,5-dicarboxylate (CAS 57467-47-7) exhibits a bent geometry due to the 2,5-disposition of the ester groups, which alters polymer chain packing, reduces amorphous character, and promotes crystallinity in derived polyesters.

2,4- vs 2,5-FDCA linearity
Class-level inference
2,4-FDCA: linear geometry (terephthalic acid-like); 2,5-FDCA: bent geometry (X-ray crystallography)
Supports amorphous polyester design with reduced crystallinity
Class-level; confirmed on parent diacid scaffold
Bio-based polymers Polyester monomer design Furan dicarboxylate isomer comparison

Thermal Stability: 2,4-FDCA vs. 2,5-FDCA Polyesters by TGA

Thermogravimetric analysis (TGA) of poly(ethylene furanoate) polymers demonstrates consistently higher thermal stability for the 2,4-FDCA-derived polyester (2,4-PEF) compared to its 2,5-isomer counterpart (2,5-PEF). The 2,4-PEF exhibits a 5% weight loss temperature (T5%) of 345 °C and a maximum decomposition rate temperature (Tmax) of 429 °C, compared to 339 °C and 411 °C for 2,5-PEF [1]. This +6 °C improvement in T5% and +18 °C improvement in Tmax is notable given that the 2,4-PEF had a lower weight-average molecular weight (Mw 39,700 vs. 34,200 g mol⁻¹ for 2,5-PEF), which would typically reduce, not increase, thermal stability. This thermal stability advantage is a property of the 2,4-FDCA core scaffold and is expected to be retained in polymers derived from bis(4-methoxyphenyl) furan-2,4-dicarboxylate.

Thermal stability (TGA)
Cross-study comparable
2,4-PEF: T5% = 345 °C, Tmax = 429 °C vs 2,5-PEF: 339 °C, 411 °C
Higher thermal decomposition window for melt processing
ΔTmax +18 °C despite lower Mw in tested polyester
Thermogravimetric analysis Polyester thermal stability 2,4-FDCA vs. 2,5-FDCA

Endocrine Activity Profiling: FDCA Diesters vs. Phthalates in Human Cell-Based Reporter Assays

In a comprehensive in vitro toxicological assessment, furan dicarboxylic acid (FDCA)-based diesters were compared head-to-head against their ortho-phthalate counterparts using a panel of 13 human cell-based reporter gene assays targeting endocrine activity (estrogen receptor, androgen receptor, etc.) and cellular stress pathways [1]. Six of the seven FDCA diesters tested showed no activity in any of the 13 assays. The only active FDCA derivative, diisobutyl furan-2,5-dicarboxylate (DIBF), exhibited moderate estrogenic activity on a single assay, in contrast to its ortho-phthalate analogue (DiBP), which showed pronounced activity across four separate assays [1]. While this study was conducted on 2,5-FDCA esters, the non-endocrine-active profile is attributed to the furan core metabolism (FDCA is a common human urinary metabolite), a property shared by the 2,4-FDCA scaffold and its bis(4-methoxyphenyl) ester derivative.

Endocrine activity panel
Class-level inference
0/13 active assays for 6 of 7 FDCA diesters vs multiple hits for phthalate counterparts
Supports non-endocrine-active profile screening
Data from 2,5-FDCA esters; class-level extrapolation
Endocrine disruption Plasticizer toxicology Non-phthalate alternative Reporter gene assay

Amorphous Morphology: 2,4-PEF vs. 2,5-PEF Crystallinity and Optical Clarity

Differential scanning calorimetry (DSC) and wide-angle X-ray diffraction (WAXD) analyses reveal a fundamental morphological difference between polyesters derived from the two FDCA isomers: 2,4-PEF is fully amorphous, showing no melting endotherm up to 230 °C, whereas 2,5-PEF is semi-crystalline with a melting temperature (Tm) of 211 °C and a heat of fusion (ΔHm) of 55 J g⁻¹ [1]. This difference is visually confirmed: 2,5-PEF is opaque after cooling from the melt, while 2,4-PEF and 3,4-PEF are translucent, indicating a lower degree of crystallinity or slower crystallization rate [1]. The amorphous character of 2,4-FDCA-derived polymers stems directly from the asymmetric substitution pattern on the furan ring and is expected to be preserved in polyesters synthesized from bis(4-methoxyphenyl) furan-2,4-dicarboxylate.

Crystallinity & clarity
Cross-study comparable
2,4-PEF: amorphous, no Tm (DSC); translucent after melt cooling vs 2,5-PEF: Tm = 211 °C, opaque
Amorphous morphology enables optical transparency
WAXD and DSC verified; Tg ~73 °C for 2,4-PEF
Polymer crystallinity Optical transparency Differential scanning calorimetry 2,4-FDCA polyester

2,4-FDCA Diester Plasticizers vs. Phthalate/Terephthalate: Patent-Claimed Performance

Patent US 20210371622 A1 discloses that polymer products plasticized with dialkyl esters of 2,4-furandicarboxylic acid exhibit improved flexibility, durability, processability, and safety compared to the same polymer product plasticized with conventional phthalate and terephthalate-based plasticizers [1]. The patent specifically claims compositions comprising one or more C4–C13 dialkyl esters of 2,4-FDCA as plasticizers for halogenated polymers, particularly PVC. Bis(4-methoxyphenyl) furan-2,4-dicarboxylate represents the aryl ester subclass within the broader 2,4-FDCA diester family claimed, offering the potential for reduced migration and enhanced UV stability compared to alkyl esters due to the aromatic 4-methoxyphenyl moieties. However, direct quantitative comparison data for the bis(4-methoxyphenyl) ester specifically versus phthalates was not identified in the open literature.

Patent-claimed plasticization
Supporting evidence
2,4-FDCA dialkyl esters: claimed improved flexibility, durability vs phthalates (US 20210371622 A1)
Supports plasticizer application screening
Quantitative data for bis(4-methoxyphenyl) ester not publicly available
Bio-based plasticizer PVC plasticization Non-phthalate alternative 2,4-FDCA diester

Bis(4-methoxyphenyl) furan-2,4-dicarboxylate: Priority Application Scenarios


Amorphous Bio-Based Polyesters for Transparent Packaging Films

The 2,4-FDCA scaffold imparts an intrinsically amorphous character to derived polyesters, as evidenced by the absence of a melting endotherm in 2,4-PEF (DSC up to 230 °C) and its translucent appearance versus the opaque, semi-crystalline 2,5-PEF (Tm = 211 °C, ΔHm = 55 J g⁻¹) [1]. Bis(4-methoxyphenyl) furan-2,4-dicarboxylate can serve as a monomer for synthesizing fully amorphous, optically transparent polyesters with tunable glass transition temperatures. The amorphous morphology eliminates haze from spherulitic crystallization, making these materials suitable for see-through food packaging, blister packs, and flexible display substrates where optical clarity is non-negotiable.

High-Temperature Epoxy Resin and Thermoset Formulations

The consistently higher thermal decomposition temperatures of 2,4-FDCA-based polyesters (T5% = 345 °C, Tmax = 429 °C for 2,4-PEF vs. 339 °C and 411 °C for 2,5-PEF) indicate that bis(4-methoxyphenyl) furan-2,4-dicarboxylate-derived thermosets can sustain elevated processing and service temperatures [1]. This is particularly relevant for epoxy resin formulations used in aerospace composites, electronic encapsulants, and automotive under-hood components, where thermal endurance during curing cycles and long-term heat exposure is a critical procurement specification.

Non-Endocrine-Active Plasticizer for PVC and Medical Devices

FDCA-based diesters as a class have demonstrated a striking absence of endocrine-disrupting activity: six of seven compounds tested showed zero activity across 13 human cell-based reporter gene assays, in contrast to ortho-phthalate counterparts that were active on multiple endocrine endpoints [1]. Bis(4-methoxyphenyl) furan-2,4-dicarboxylate, as an aryl ester derivative of 2,4-FDCA, is a candidate for developing plasticizer formulations for PVC medical tubing, blood bags, and food contact materials, where regulatory pressure to eliminate phthalates (REACH Annex XIV, EU MDR, FDA guidance) is driving procurement decisions toward demonstrably safer alternatives.

Drop-In Replacement for Terephthalate Esters in Condensation Polymerization

Single-crystal X-ray analysis confirms that the 2,4-FDCA scaffold possesses a linear geometry structurally analogous to terephthalic acid, unlike the bent 2,5-FDCA isomer [1]. This structural mimicry means that bis(4-methoxyphenyl) furan-2,4-dicarboxylate can be evaluated as a direct replacement for bis(4-methoxyphenyl) terephthalate or dimethyl terephthalate in existing polyester and polyamide condensation polymerization processes, potentially requiring minimal re-engineering of reactor parameters while introducing bio-based content and the differentiated thermal and morphological properties of the furan core.

Application
Selection Property
Validation Focus
Amorphous bio-based polyester development for transparent films
2,4-FDCA scaffold: intrinsic amorphous precursor
DSC/WAXD crystallinity, optical haze assessment
High-temperature thermoset and epoxy resin formulations
Elevated thermal decomposition resistance
TGA thermal stability window (T5%, Tmax)
Non-endocrine-active plasticizer screening for PVC and regulated-contact materials
Reported non-endocrine-active profile in cell-based assays
Reporter gene assay panel review (class-level inference)
Terephthalate ester substitution evaluation in condensation polymerization
Terephthalic acid-like linear geometry
Structural mimicry by X-ray crystallography
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